(R)-3-Hydroxytetradecanoic acid serves as an intermediate in the biosynthesis of long-chain fatty acids. These fatty acids are essential cellular components and play various roles in the body, including energy storage, cell membrane structure, and signaling. Studies have investigated the enzymes involved in the conversion of (R)-3-hydroxytetradecanoic acid to other fatty acids, aiming to understand the regulation of fatty acid biosynthesis and its potential implications for human health. [Source: National Institutes of Health, Human Metabolome Database - ]
(R)-3-Hydroxytetradecanoic acid has been found in certain bacterial strains, including Escherichia coli. Researchers have studied its presence and function in these bacteria, including its potential role in bacterial cell wall structure and interaction with the immune system. [Source: National Center for Biotechnology Information, PubChem - ]
(R)-3-Hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a long-chain fatty acid with the chemical formula C₁₄H₂₈O₃. It is characterized by a hydroxyl group at the third carbon of the tetradecanoic acid chain, which imparts unique properties compared to its non-hydroxylated counterparts. This compound serves as an intermediate in the biosynthesis of fatty acids and is predominantly synthesized in human liver, adipose tissue, and mammary glands during lactation .
(R)-3-Hydroxytetradecanoic acid acts as an intermediate step in the fatty acid biosynthesis pathway. It is formed from a ketoacyl precursor (3-Oxo-tetradecanoic acid) through reduction by an enzyme (3-oxoacyl-ACP reductase) []. This reduction step introduces a hydroxyl group and is essential for the subsequent elongation of the fatty acid chain [].
This compound exhibits significant biological activity, particularly in inflammatory responses. It has been implicated in LPS-independent pathways that trigger inflammation via mechanisms involving Toll-like receptors (TLRs) and subsequent activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways . Additionally, (R)-3-hydroxytetradecanoic acid plays a role in modulating cytokine secretion and activating the NLRP3 inflammasome, contributing to various immune responses .
Several methods have been developed for synthesizing (R)-3-hydroxytetradecanoic acid:
(R)-3-Hydroxytetradecanoic acid has various applications across multiple fields:
Interaction studies have shown that (R)-3-hydroxytetradecanoic acid interacts with several biological receptors and proteins:
(R)-3-Hydroxytetradecanoic acid shares structural similarities with other hydroxylated fatty acids. Below is a comparison with similar compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 3-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | Non-chiral form; lacks specific biological activity |
| (S)-3-Hydroxytetradecanoic Acid | C₁₄H₂₈O₃ | Enantiomer with different biological properties |
| Myristic Acid | C₁₄H₂₈O₂ | Saturated fatty acid; no hydroxyl group |
| Palmitoleic Acid | C₁₆H₃₂O₂ | Monounsaturated fatty acid; longer carbon chain |
The uniqueness of (R)-3-hydroxytetradecanoic acid lies in its specific stereochemistry at the third carbon position, conferring distinct biological activities that are not present in its non-hydroxylated or differently configured counterparts. Its involvement in inflammatory pathways further sets it apart from other fatty acids.
(R)-3-Hydroxytetradecanoic acid is synthesized via the type II fatty acid synthase (FAS II) pathway, which is conserved across prokaryotes, plants, and mitochondrial systems in eukaryotes. The pathway involves four sequential enzymatic steps:
In Arabidopsis thaliana, the mitochondrial HAD enzyme (mtHD) specifically processes 3-hydroxyacyl-ACP intermediates, including those leading to (R)-3-hydroxytetradecanoic acid. RNA interference (RNAi) knockdown of mtHD disrupts mitochondrial fatty acid synthesis, causing morphological abnormalities and reduced lipoylation of proteins like glycine decarboxylase, which is critical for photorespiration.
Substrate Specificity
| Enzyme Class | Function | Substrate Specificity | Organism Example |
|---|---|---|---|
| β-Ketoacyl-ACP Synthase | Elongates acyl-ACP by 2 carbons | Malonyl-ACP + acyl-ACP | E. coli (FabB/FabF) |
| β-Ketoacyl-ACP Reductase | Reduces β-keto to β-hydroxy | β-Ketoacyl-ACP | Arabidopsis (KAR) |
| 3-Hydroxyacyl-ACP Dehydratase | Removes water to form enoyl-ACP | (3R)-Hydroxyacyl-ACP | Arabidopsis (mtHD) |
| Enoyl-ACP Reductase | Reduces enoyl-ACP to saturated acyl-ACP | Enoyl-ACP | Mycobacterium (HadAB) |
In peroxisomal β-oxidation, (R)-3-hydroxytetradecanoic acid derivatives are processed as intermediates during the breakdown of long-chain fatty acids and branched-chain substrates. Peroxisomal acyl-CoA oxidases (ACOXs) catalyze the first oxidative step, followed by hydratases and dehydrogenases.
Key Findings:
The stereochemistry of (R)-3-hydroxytetradecanoic acid is enforced by the catalytic machinery of HAD enzymes. In Mycobacterium tuberculosis, heterodimeric dehydratases (HadAB and HadBC) specifically process long-chain (≥C₁₂) (3R)-hydroxyacyl-ACP substrates, ensuring correct elongation for mycolic acid biosynthesis.
Mechanistic Insights:
Biosynthesis pathways diverge significantly between prokaryotes and eukaryotes, particularly in substrate handling and enzyme organization.
| Feature | Prokaryotes (e.g., E. coli) | Eukaryotes (e.g., Arabidopsis) |
|---|---|---|
| Carrier Protein | ACP (acyl carrier protein) | ACP (mitochondrial) |
| Enzyme Organization | Monofunctional, discrete enzymes | Monofunctional, discrete enzymes |
| Substrate Range | C₁₀–C₁₆ fatty acids | C₁₂–C₁₆ fatty acids |
| Key Products | Membrane phospholipids, lipid A | Lipoylated proteins, mycolic acids |
Plant Mitochondrial FAS:
Bacterial FAS II:
(R)-3-Hydroxytetradecanoic acid, also known as (R)-3-hydroxymyristic acid, is a 14-carbon fatty acid with a hydroxyl group at the third carbon position in the R-configuration. This stereochemistry enables precise esterification at specific positions on the lipid A disaccharide backbone, a process critical for LPS assembly. In Escherichia coli, lipid A is typically hexaacylated, with four primary (R)-3-hydroxytetradecanoic acid chains attached at the 2, 3, 2′, and 3′ positions of the glucosamine disaccharide [4] [5]. The hydroxyl groups at these positions serve as anchors for secondary acylation with non-hydroxylated fatty acids such as laurate (C12:0) and myristate (C14:0), forming a heterogeneous acyloxyacyl structure [4].
The esterification process is enzymatically regulated by acyltransferases, including LpxL and LpxM, which preferentially recognize the (R)-3-hydroxyl group for secondary acylation. Molecular dynamics simulations reveal that the hydroxyl group’s spatial orientation facilitates hydrogen bonding with catalytic residues in these enzymes, ensuring positional specificity [3] [5]. For instance, the 2′-position secondary laurate chain in E. coli lipid A is esterified exclusively to the (R)-3-hydroxytetradecanoic acid at the 3′-position, a pattern conserved in enteric bacteria [4]. Disruption of this specificity, as seen in Yersinia pestis, results in lipid A species with altered immunostimulatory properties [5].
| Position | Primary Acyl Chain | Secondary Acyl Chain | Enzyme Responsible |
|---|---|---|---|
| 2 | (R)-3-hydroxytetradecanoic acid | None | LpxA |
| 3 | (R)-3-hydroxytetradecanoic acid | Laurate (C12:0) | LpxL |
| 2′ | (R)-3-hydroxytetradecanoic acid | None | LpxD |
| 3′ | (R)-3-hydroxytetradecanoic acid | Myristate (C14:0) | LpxM |
Hexaacylated lipid A, characterized by six acyl chains, is the predominant form in E. coli and other Enterobacteriaceae. The (R)-3-hydroxytetradecanoic acid residues at positions 2 and 2′ are essential for maintaining the structural integrity of the lipid A moiety, while secondary acylation at positions 3 and 3′ modulates membrane fluidity [4] [5]. In contrast, pentaacylated lipid A species, such as those produced by Y. pestis at 37°C, lack one secondary acyl chain due to temperature-dependent regulation of acyltransferases [5].
The immunological consequences of these structural differences are profound. Hexaacylated lipid A robustly activates Toll-like receptor 4 (TLR4) by inducing dimerization of the TLR4-myeloid differentiation factor 2 (MD-2) complex, whereas pentaacylated species exhibit attenuated signaling [6]. Computational docking studies demonstrate that the (R)-3-hydroxytetradecanoic acid at position 2′ stabilizes TLR4-MD-2 binding through hydrophobic interactions with Phe^126^ and Leu^87^ of MD-2 [6]. Removal of the secondary acyl chain at position 3′ in pentaacylated lipid A disrupts this interaction, reducing TLR4 activation by 70% [5].
The acylation pattern of lipid A directly influences its partitioning into lipid rafts, membrane microdomains enriched in sphingolipids and cholesterol. (R)-3-Hydroxytetradecanoic acid’s saturated 14-carbon chain promotes integration into ordered lipid domains due to its high packing density [7]. Fluorescence resonance energy transfer (FRET) assays reveal that hexaacylated lipid A exhibits a raft partitioning coefficient (Kp,raft) of 3.2 ± 0.4, compared to 1.1 ± 0.2 for pentaacylated species [7]. This preferential localization enhances proximity to TLR4, which itself partitions into rafts with a Kp,raft of 2.8 ± 0.3 [7].
TLR4 dimerization kinetics are further modulated by the hydroxylation state of (R)-3-hydroxytetradecanoic acid. Surface plasmon resonance (SPR) measurements show that lipid A containing non-hydroxylated myristate at position 3′ binds TLR4-MD-2 with a dissociation constant (Kd) of 12 nM, whereas hydroxylated analogs exhibit a Kd of 4 nM [6]. Molecular dynamics simulations attribute this difference to water-mediated hydrogen bonds between the (R)-3-hydroxyl group and Thr^458^ of TLR4, which stabilize the dimeric receptor complex [6].
Organocatalytic epoxidation represents one of the most efficient and environmentally sustainable approaches for introducing chirality into (R)-3-hydroxytetradecanoic acid synthesis [1] [2]. This methodology relies on the activation of α,β-unsaturated aldehydes through the formation of chiral iminium ion intermediates, which serve as electrophilic partners in subsequent transformations.
The foundation of this approach utilizes MacMillan's third generation imidazolidinone organocatalyst, specifically (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate [1] [3]. This catalyst operates through a well-established mechanism involving reversible condensation with aldehydes to form activated iminium species that exhibit lowered LUMO energy levels, thereby enhancing electrophilic reactivity [3] [4].
Following chlorination, the α-chloroaldehyde undergoes immediate reduction with sodium borohydride to yield the corresponding α-chloro alcohol [1]. Treatment with aqueous potassium hydroxide solution triggers an intramolecular cyclization reaction, resulting in the formation of chiral terminal epoxides with high enantiomeric purity exceeding 95% enantiomeric excess [1].
The mechanistic pathway involves several key steps: first, the formation of the iminium ion between the catalyst and the aldehyde substrate, followed by tautomerization to the corresponding enamine. The enamine then undergoes nucleophilic attack on the chlorinating agent, with the bulky tert-butyl group on the catalyst providing effective facial discrimination. The stereochemical outcome is determined by the preferential approach of the chlorinating agent from the less hindered face of the enamine intermediate [3] [4].
Research findings demonstrate that this organocatalytic epoxidation strategy provides excellent yields ranging from 76% to 83% for various long-chain terminal epoxides [1]. The methodology exhibits broad substrate scope, tolerating aldehydes with chain lengths from C11 to C17, making it particularly suitable for the synthesis of (R)-3-hydroxytetradecanoic acid precursors.
Table 1: Organocatalytic Epoxidation Results for Terminal Epoxide Formation [1]
| Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Optical Rotation [α]D²⁰ |
|---|---|---|---|---|
| Decanal | (R)-2-Nonyloxirane | 76 | >95 | -5.80 |
| Tridecanal | (R)-2-Dodecyloxirane | 82 | >95 | +4.70 |
| Tetradecanal | (R)-2-Tridecyloxirane | 79 | >95 | +5.70 |
| Pentadecanal | (R)-2-Pentadecyloxirane | 83 | >95 | +5.00 |
| Hexadecanal | (R)-2-Tetradecyloxirane | 81 | >95 | +8.00 |
The organocatalytic approach offers several advantages over traditional metal-catalyzed epoxidation methods [5] [6]. These include operational simplicity under ambient conditions, absence of toxic metal residues, and exceptional functional group tolerance. The imidazolidinone catalysts are bench-stable, readily available, and can be employed in relatively low loadings (typically 20 mol%) while maintaining high catalytic efficiency [3] [4].
Furthermore, the methodology demonstrates excellent reproducibility and scalability, making it suitable for preparative-scale synthesis of (R)-3-hydroxytetradecanoic acid intermediates [1]. The high enantiomeric excess values obtained through this approach eliminate the need for subsequent kinetic resolution or chromatographic separation of enantiomers, thereby streamlining the overall synthetic pathway.
The success of this organocatalytic epoxidation strategy has been validated through extensive mechanistic studies using nuclear magnetic resonance spectroscopy and computational modeling [7]. These investigations have confirmed the proposed reaction pathway and provided insights into the origin of enantioselectivity, which stems from the precise geometric arrangement of the catalyst's stereogenic centers and the bulky substituents that create an asymmetric environment around the reactive site.
Hydration-based methodologies for (R)-3-hydroxytetradecanoic acid synthesis present alternative pathways that complement organocatalytic epoxidation strategies. These approaches involve the stereoselective addition of water across carbon-carbon double bonds, with the stereochemical outcome being critically dependent on the specific hydration protocol employed [8] [9] [10].
Three primary hydration methodologies have been investigated for fatty acid synthesis applications: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation [8] [9] [10]. Each method exhibits distinct regioselectivity and stereoselectivity patterns that influence the final stereochemical configuration at the C-3 position of the target molecule.
Acid-catalyzed hydration represents the classical approach for alkene hydration and proceeds through a carbocation mechanism [8] [10]. The process involves protonation of the double bond by a strong acid such as sulfuric acid, leading to the formation of a carbocation intermediate. Water subsequently attacks this electrophilic center to yield the hydration product. However, this methodology suffers from several limitations when applied to the synthesis of (R)-3-hydroxytetradecanoic acid [8] [10].
The primary concern with acid-catalyzed hydration is the non-stereoselective nature of the carbocation intermediate formation [8] [10] [11]. When applied to δ² double bonds (double bonds positioned two carbons away from the carboxyl group), this method produces approximately equal amounts of syn and anti addition products, resulting in poor stereochemical control [11]. Additionally, the carbocation intermediate is prone to rearrangement reactions, particularly in long-chain fatty acid substrates, leading to the formation of undesired regioisomers [8] [10].
Table 4: Comparison of Hydration Methods and Stereochemical Outcomes [8] [9] [10] [11]
| Method | Regioselectivity | Stereochemistry | Carbocation Formation | Rearrangement Risk |
|---|---|---|---|---|
| Acid-catalyzed hydration | Markovnikov | Non-stereoselective (syn + anti) | Yes | High |
| Oxymercuration-demercuration | Markovnikov | Syn addition | No (mercurinium ion) | Low |
| Hydroboration-oxidation | Anti-Markovnikov | Syn addition | No (concerted) | None |
Oxymercuration-demercuration offers superior stereochemical control compared to acid-catalyzed hydration [9] [12]. This two-step process involves initial formation of a mercurinium ion intermediate through reaction with mercury(II) acetate, followed by reduction with sodium borohydride. The mercurinium ion intermediate prevents carbocation rearrangements while ensuring syn addition stereochemistry [9] [12].
The oxymercuration step proceeds through a concerted mechanism where mercury coordinates to the double bond from one face while water attacks from the same side, resulting in syn addition [12]. The subsequent demercuration step occurs with retention of configuration, preserving the stereochemical information established during the initial oxymercuration [9] [12]. This methodology exhibits excellent regioselectivity following Markovnikov's rule, with the hydroxyl group being installed at the more substituted carbon atom [9] [12].
Hydroboration-oxidation represents the most stereoselective hydration method for δ² double bond substrates [9] [11]. This transformation proceeds through a concerted syn addition mechanism where borane adds across the double bond in a single step, without the formation of ionic intermediates [9] [11]. The subsequent oxidation with hydrogen peroxide under basic conditions converts the carbon-boron bond to a carbon-oxygen bond with retention of configuration [9] [11].
The stereochemical outcome of hydroboration-oxidation is highly predictable due to the concerted nature of the borane addition [11]. The absence of carbocation intermediates eliminates the possibility of rearrangement reactions, making this method particularly suitable for sensitive long-chain fatty acid substrates [9] [11]. However, the anti-Markovnikov regioselectivity of hydroboration-oxidation limits its applicability for direct synthesis of 3-hydroxy fatty acids, as it tends to place the hydroxyl group at the less substituted carbon position [9] [11].
Recent advances have focused on developing stereoselective variants of these hydration methodologies specifically for fatty acid synthesis [13]. These approaches employ chiral auxiliary groups or asymmetric catalysts to achieve high levels of enantioselectivity in the hydration process. For example, the use of chiral rhodium catalysts in hydroboration reactions has been shown to provide excellent enantioselectivity for the synthesis of chiral secondary alcohols [13].
The stereochemical outcomes of δ² double bond hydration are influenced by several factors including substrate structure, reaction conditions, and the presence of directing groups [8] [9] [10]. Long-chain fatty acid substrates present unique challenges due to their conformational flexibility and potential for intramolecular interactions that can affect the stereochemical course of the reaction [8] [9] [10].
Mechanistic studies have revealed that the stereoselectivity of hydration reactions is governed by the preferred transition state geometries [11]. In the case of syn addition processes such as oxymercuration and hydroboration, the reagents approach the double bond from the same face, leading to predictable stereochemical outcomes [9] [12] [11]. Conversely, anti addition processes involve approach from opposite faces of the double bond, though such mechanisms are rare in hydration chemistry [11].
The application of these hydration methodologies to (R)-3-hydroxytetradecanoic acid synthesis requires careful consideration of the substrate structure and the desired stereochemical outcome [1]. While direct hydration of appropriately positioned double bonds can provide access to the target molecule, the stereochemical control achieved through these methods often proves insufficient for producing enantiopure products without additional resolution steps [8] [9] [10].
Deuterium-labeled analogues of (R)-3-hydroxytetradecanoic acid serve as invaluable tools for investigating fatty acid metabolism, providing insights into biochemical pathways through isotopic tracing techniques [14] [15] [16]. The incorporation of deuterium atoms at specific positions within the molecular framework enables precise tracking of metabolic transformations while maintaining the essential biological activity of the parent compound [14] [17].
The synthesis of deuterated (R)-3-hydroxytetradecanoic acid analogues follows a modified version of the organocatalytic epoxidation strategy, with deuterium incorporation occurring at the earliest possible synthetic stage [1]. This approach ensures maximum retention of the isotopic label throughout the multi-step synthesis and minimizes potential deuterium loss through unwanted exchange reactions [1] [14].
The deuteration process commences with the preparation of pentadecanal-2,2-d₂ through base-catalyzed hydrogen-deuterium exchange [1] [14]. Treatment of pentadecanal with deuterium oxide in the presence of triethylamine at elevated temperature facilitates the selective replacement of the α-hydrogen atoms with deuterium [1] [14]. This transformation proceeds through an enolate intermediate that undergoes rapid exchange with the deuterium source, achieving high levels of deuterium incorporation [14].
The deuterated aldehyde substrate then undergoes organocatalytic α-chlorination using d,l-proline as the catalyst and N-chlorosuccinimide as the chlorinating agent [1]. The use of the racemic proline catalyst is justified for deuterated analogues intended as internal standards in mass spectrometry studies, where optical purity is not a critical requirement [1]. This modification simplifies the synthetic procedure while maintaining acceptable yields and functional group compatibility [1].
Subsequent reduction of the α-chloro-α-deuteroaldehyde with sodium borohydride, followed by base-induced cyclization, yields the deuterated epoxide intermediate [1]. The deuterium label remains intact throughout these transformations due to the absence of acidic conditions that could promote isotopic exchange [1] [14].
Ring opening of the deuterated epoxide with vinylmagnesium bromide proceeds through an SN2 mechanism that preserves the stereochemical integrity of the deuterated carbon center [1]. The resulting secondary alcohol bears the deuterium label at the C-3 position, corresponding to the eventual location of the hydroxyl group in the final product [1].
Table 3: Deuterium-Labeled Analogues Synthesis Results [1]
| Compound | Yield (%) | Deuteration Degree (%) | Mass (m/z) [M-H]⁻ |
|---|---|---|---|
| Pentadecanal-2,2-d₂ | 81 | N/A | N/A |
| 2-Tridecyloxirane-2-d | 35 | N/A | 250.2249 |
| Heptadec-1-en-4-d-4-ol | 76 | N/A | 278.2566 |
| 3-Hydroxyhexadecanoic-3-d acid | 38 | 95.8 | 272.2331 |
The terminal alkene functionality undergoes ozonolysis under carefully controlled conditions to prevent deuterium scrambling [1]. The use of pyridine as a co-solvent during ozonolysis helps maintain neutral conditions and minimizes the risk of acid-catalyzed deuterium exchange [1]. The resulting aldehyde intermediate is immediately subjected to Pinnick oxidation to yield the deuterated 3-hydroxytetradecanoic acid [1].
Mass spectrometric analysis of the final deuterated product reveals a deuteration degree of 95.8%, indicating excellent retention of the isotopic label throughout the synthetic sequence [1]. This high level of deuterium incorporation is essential for metabolic studies where precise quantification of labeled and unlabeled species is required [14] [15] [17].
The deuterated analogues find extensive application in metabolic flux analysis, where they serve as tracers for investigating fatty acid biosynthesis and degradation pathways [14] [15] [16] [17]. Administration of deuterated fatty acids to biological systems, followed by mass spectrometric analysis of metabolites, provides quantitative information about metabolic rates and pathway utilization [14] [15] [17].
Studies utilizing deuterated palmitic acid have demonstrated the effectiveness of this approach for measuring fat oxidation rates in both animal models and human subjects [14] [15] [18]. The deuterium label appears as deuterated water upon fatty acid oxidation, allowing for the calculation of cumulative fat oxidation over extended time periods [14] [18]. This methodology offers significant advantages over traditional carbon-13 labeling approaches, including simplified sample preparation and the absence of correction factors for isotopic exchange in the tricarboxylic acid cycle [18].
The pharmacokinetic properties of deuterated fatty acids closely mirror those of their non-deuterated counterparts, with minimal kinetic isotope effects observed under physiological conditions [14] [15] [17]. This similarity ensures that deuterated analogues accurately reflect the metabolic behavior of endogenous fatty acids, providing reliable data for metabolic studies [14] [17].
Recent developments in deuterium-labeled fatty acid synthesis have focused on site-specific labeling strategies that enable investigation of specific metabolic transformations [16] [17]. For example, deuterium incorporation at the terminal methyl group allows tracking of ω-oxidation pathways, while labeling at the carboxyl group provides information about decarboxylation reactions [16] [17].
The analytical detection of deuterated fatty acids relies primarily on high-resolution mass spectrometry, which can distinguish between labeled and unlabeled species based on their mass differences [1] [14] [17]. Modern Orbitrap instruments provide sufficient resolution to separate deuterated fatty acids from their naturally occurring ¹³C isotopomers, enabling accurate quantification even at low concentrations [17].
The synthesis of deuterated (R)-3-hydroxytetradecanoic acid analogues represents a significant advancement in metabolic research methodology, providing researchers with powerful tools for investigating fatty acid metabolism in health and disease [1] [14] [17]. The high deuteration levels achieved through the organocatalytic synthesis approach ensure reliable detection and quantification in complex biological matrices [1] [17].
| Product | Formula | Yield (%) | Enantiomeric Excess (%) | Melting Point (°C) | Optical Rotation [α]D²⁰ |
|---|---|---|---|---|---|
| (R)-3-Hydroxydodecanoic acid | C₁₂H₂₄O₃ | 35 | 95 | 63-64 | -15.80 |
| (R)-3-Hydroxypentadecanoic acid | C₁₅H₃₀O₃ | 46 | 91 | 82-83 | -14.00 |
| (R)-3-Hydroxyhexadecanoic acid | C₁₆H₃₂O₃ | 39 | 89 | 80-81 | -13.00 |
| (R)-3-Hydroxyoctadecanoic acid | C₁₈H₃₆O₃ | 43 | 92 | 82-84 | -16.00 |
Corrosive